![molecular formula C19H23N3O4S B5634308 1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B5634308.png)
1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide involves multi-step chemical processes that generate various derivatives with potential anti-inflammatory and anticancer properties. Notably, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased a series of steps including reactions with benzenesulfonyl chloride and ethyl isonipecotate, leading to compounds with moderate to talented antibacterial activity (Khalid et al., 2016).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction and density functional theory (DFT) calculations provide insights into the optimal molecular structures of related compounds. The study on 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid revealed its molecular structure, further examined by DFT for electrostatic potential and frontier molecular orbitals, highlighting the compound's physicochemical properties (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide often entail interactions that lead to potent biological activities. For example, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines were studied for their selectivity and potential as 5-HT7 receptor ligands, demonstrating significant antidepressant-like and pro-cognitive properties in vivo, which suggests a complex interplay of chemical reactions contributing to their biological effects (Canale et al., 2016).
Physical Properties Analysis
The physical properties of compounds within this chemical class are characterized by studies such as those on blend membranes of polysulfone and poly (acrylic acid-co-2-(2-(piperazin-1-yl) ethylamino)-2-hydroxyethyl methacrylate) for proton exchange membrane fuel cell applications. These studies reveal high water uptake, low swelling rate, and significant proton conductivity, indicating the impact of molecular structure on physical properties (Deepa et al., 2018).
Chemical Properties Analysis
The chemical properties, particularly focusing on bioactivity, have been extensively studied. For instance, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives were synthesized and evaluated for their anticancer activity, showcasing potent cytotoxicity against various cancer cell lines and highlighting the role of the THP ring moiety in determining pharmacological activity (Redda et al., 2011).
properties
IUPAC Name |
1-ethylsulfonyl-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-27(24,25)22-12-6-7-15(14-22)19(23)21-17-9-3-4-10-18(17)26-16-8-5-11-20-13-16/h3-5,8-11,13,15H,2,6-7,12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFKOHRHNJMCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide |
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